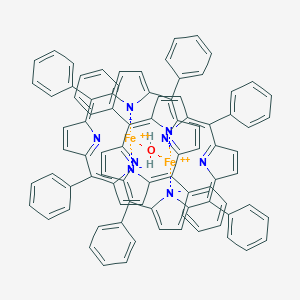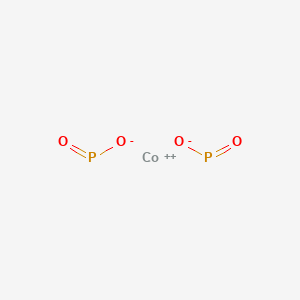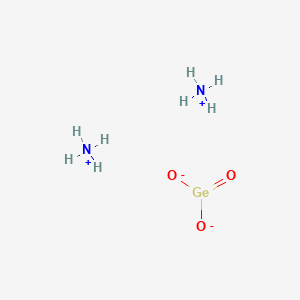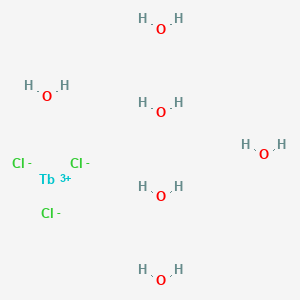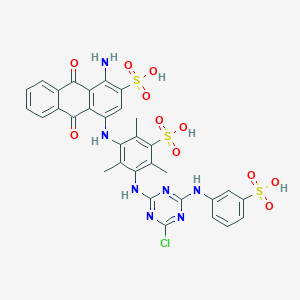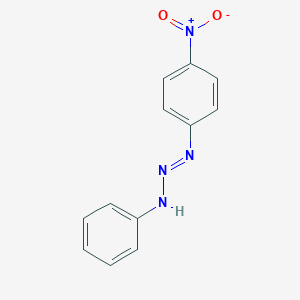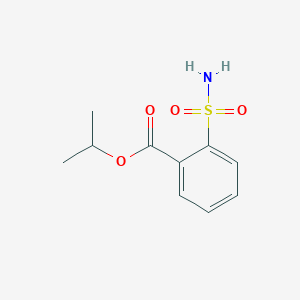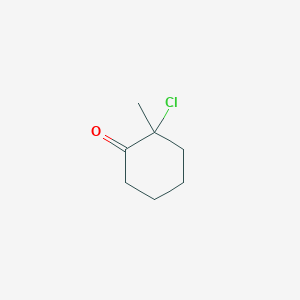
2-Chloro-2-methylcyclohexanone
Vue d'ensemble
Description
2-Chloro-2-methylcyclohexanone is a chemical compound with the molecular formula C7H11ClO and a molecular weight of 146.615 . It is an intermediate in the synthesis of a variety of pharmaceutical compounds .
Synthesis Analysis
The synthesis of 2-Chloro-2-methylcyclohexanone involves a reaction with 2-methylcyclohexanone and sulfuryl chloride in dry carbon tetrachloride . The reaction is slightly exothermic and is moderated by cooling the flask with a bath of water at room temperature . After the addition is complete, stirring is continued for 2 hours .Molecular Structure Analysis
The molecular structure of 2-Chloro-2-methylcyclohexanone can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Applications De Recherche Scientifique
Synthesis and Catalytic Applications : 2-Chloro-2-methylcyclohexanone is used in the synthesis of other chemical compounds. For instance, it is a precursor for 2-methyl-2-cyclohexenone and is involved in reactions like elimination, dehydrohalogenation, and halogenation (Warnhoff, Martin, & Johnson, 2003).
Regioselective Preparation : The compound is instrumental in the regioselective preparation of vinyl chlorides from 2-methylcyclohexanone. This showcases its role in specific chemical transformations (Hudrlik & Kulkarni, 1985).
Synthesis of Various Derivatives : There is a study on the synthesis of various derivatives of 2-Chloro-2-methylcyclohexanone, including deuterated compounds, highlighting its versatility in creating structurally diverse molecules (Peters, Ottinger, Reisse, & Chiurdoglu, 2010).
Catalysis Research : Research into the reaction of 1-methylcyclohexene oxide over solid acids and bases involves 2-Chloro-2-methylcyclohexanone as a product, demonstrating its formation under specific catalytic conditions (Arata, Akutagawa, & Tanabe, 1975).
Biotransformation Studies : There are studies on the biotransformation of related compounds like 2-methylcyclohexanone by fungi, which can be relevant for understanding the biochemical pathways and transformations of 2-Chloro-2-methylcyclohexanone (Kawamoto, Utsukihara, Abe, Sato, Saito, Koshimura, Kato, & Horiuchi, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-2-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-7(8)5-3-2-4-6(7)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRWHLQDVSLCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-methylcyclohexanone | |
CAS RN |
10409-46-8 | |
| Record name | Cyclohexanone, 2-chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC409229 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
